(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride” is a chemical compound . The pyrazole core represents an important class of nitrogen-containing heterocycles since it is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .
Synthesis Analysis
Two principally distinct synthetic routes towards 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been reported . Route A is based on the hydrogenation of pyrazolo[1,5-a]pyridines , and route B is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .Scientific Research Applications
Synthesis and Photophysical Characterization
Researchers have developed new types of stable chlorins and bacteriochlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine through [8π+2π] cycloaddition reactions. These compounds exhibit significant potential for biomedical applications due to their detailed absorption, fluorescence spectral, and quantum yield measurements (Pereira et al., 2011).
Pharmaceutical Relevance
The compound has been used to assemble pharmaceutically relevant substituted pyrazoles in good to excellent yields, showcasing its versatility in pharmaceutical synthesis (Sagitova et al., 2019).
Photodynamic Therapy Applications
A specific study highlighted the development of stable chlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, which showed impressive photosensitizer ability against melanotic and amelanotic cancer cells. This research underscores the compound's significant potential in photodynamic therapy for treating melanoma (Pereira et al., 2015).
Scaffold Stabilization in Peptide Sequences
Another research application involves the design of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations in peptide sequences. This scaffold demonstrates the structural versatility and application of related compounds in stabilizing specific protein structures (Bucci et al., 2018).
Corrosion Inhibition
Research into pyrazolopyridine derivatives synthesized using ultrasound irradiation has shown potential applications as corrosion inhibitors for mild steel in acidic environments. This application illustrates the compound's utility beyond pharmaceuticals and into materials science (Dandia et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine dihydrochloride is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine dihydrochloride acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleoside-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .
Biochemical Pathways
The compound affects the HBV replication pathway. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, preventing it from replicating and spreading . The downstream effects of this interaction include a reduction in the viral load and potentially the alleviation of HBV-induced symptoms .
Result of Action
The molecular effect of the action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine dihydrochloride is the inhibition of HBV DNA viral load . On a cellular level, this results in a decrease in the number of infected cells and a reduction in the spread of the virus .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h6H,1-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUHNBGVJLTGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CN)C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137914-62-4 | |
Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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